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Compound of Interest

Compound Name: Ketipramine fumarate

Cat. No.: B092992 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and inferred analytical and pharmacological characteristics of ketoimipramine (G-35,259). As a

compound that was clinically investigated but never brought to market, publicly available

experimental data is limited.[1][2] This document consolidates known information and provides

expert-level extrapolations based on the well-understood chemistry of tricyclic antidepressants

(TCAs) and related ketones.

Chemical Structure and Identifiers
Ketoimipramine, also known as ketimipramine, is a tricyclic antidepressant and a derivative of

imipramine.[1][2] Its core structure is a dibenzo[b,f]azepine ring system, distinguished from

imipramine by the presence of a ketone group at position 10 of the azepine ring.[1][2] This

modification significantly influences the molecule's conformation and electronic properties.

The fundamental chemical identifiers for ketoimipramine are summarized below.
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Identifier Value

IUPAC Name
5-[3-(dimethylamino)propyl]-5,11-dihydro-10H-

dibenzo[b,f]azepin-10-one[1]

Other Names Ketipramine, G-35,259[1][2]

CAS Number 17243-32-2[1]

Molecular Formula C₁₉H₂₂N₂O[1]

Molecular Weight 294.39 g/mol [1]

SMILES String O=C3c1c(cccc1)N(c2c(cccc2)C3)CCCN(C)C[1]

Physicochemical and Spectroscopic Data
While specific, experimentally-derived data for ketoimipramine is not widely published, its

expected spectroscopic characteristics can be inferred from its structure.

2.1 Physicochemical Properties

Property Expected Value/Characteristic

Physical State Likely a crystalline solid at room temperature.

Melting Point Not reported in available literature.

pKa

Expected to have a pKa in the range of 8.5 - 9.5

due to the tertiary amine in the side chain,

similar to other TCAs.

Solubility

Expected to be sparingly soluble in water but

soluble in organic solvents like methanol,

ethanol, and chloroform.

2.2 Spectroscopic Data (Predicted)

The following table summarizes the expected signals in key spectroscopic analyses.
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Spectroscopy Predicted Characteristic Signals

¹H-NMR

- Aromatic Protons: Multiple signals in the δ 7.0-

8.0 ppm range. - Aliphatic Protons (Side Chain):

Signals between δ 2.0-4.0 ppm, including a

characteristic singlet for the N(CH₃)₂ group

around δ 2.2 ppm. - Methylene Protons (Ring):

Signals corresponding to the CH₂ group at

position 11.

¹³C-NMR

- Carbonyl Carbon: A characteristic downfield

signal in the δ 190-200 ppm range. - Aromatic

Carbons: Multiple signals between δ 120-150

ppm. - Aliphatic Carbons: Signals in the δ 20-60

ppm range.

Infrared (IR)

- C=O Stretch: A strong, sharp absorption band

around 1680-1700 cm⁻¹ (characteristic of an

aryl ketone). - C-H Stretch (Aromatic): Bands

above 3000 cm⁻¹. - C-H Stretch (Aliphatic):

Bands below 3000 cm⁻¹. - C-N Stretch: Bands

in the 1250-1020 cm⁻¹ region.

Mass Spec. (EI)

- Molecular Ion (M⁺): A peak at m/z 294,

corresponding to the molecular weight. - Major

Fragment: A prominent peak at m/z 86, resulting

from the alpha-cleavage of the

dimethylaminopropyl side chain

[CH₂=N(CH₃)₂]⁺.

Synthesis and Experimental Protocols
3.1 Plausible Synthetic Route

A specific, detailed synthesis protocol for ketoimipramine is not available in the reviewed

literature. However, a plausible and common method for the synthesis of such a ketone from its

parent compound, imipramine, would involve the oxidation of the methylene group (C-10) on

the dibenzo[b,f]azepine ring.
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A logical synthetic workflow is outlined below.

Plausible Synthesis of Ketoimipramine

Imipramine (Starting Material)

Oxidation Reaction
(e.g., using KMnO₄, CrO₃, or SeO₂)

Reaction Work-up
(Quenching, Extraction)

Purification
(e.g., Column Chromatography, Recrystallization)

Ketoimipramine (Final Product)

Click to download full resolution via product page

Caption: A plausible synthetic workflow for ketoimipramine via oxidation.

3.2 Analytical Protocol: Quantification by GC-MS

For the quantitative analysis of ketoimipramine in biological matrices such as plasma, a gas

chromatography-mass spectrometry (GC-MS) method would be highly suitable, analogous to

methods used for other TCAs.

Protocol:

Sample Preparation:
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To 1.0 mL of plasma, add an internal standard (e.g., a deuterated analog of

ketoimipramine or a structurally similar TCA).

Alkalinize the sample to a pH > 10 with 1M NaOH.

Perform liquid-liquid extraction with 5 mL of a non-polar organic solvent (e.g.,

hexane:isoamyl alcohol, 99:1 v/v) by vortexing for 2 minutes.

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream

of nitrogen.

Derivatization (Optional but Recommended):

While the ketone functionality does not require derivatization, the tertiary amine can be

derivatized to improve chromatographic properties. However, for initial analysis, this step

can be omitted.

GC-MS Analysis:

Reconstitute the dried extract in 100 µL of ethyl acetate.

Inject 1-2 µL into the GC-MS system.

GC Conditions:

Column: HP-5ms (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness.

Inlet Temperature: 280°C.

Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5

min.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

MS Conditions:

Ionization Mode: Electron Impact (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM).

Ions to Monitor: Monitor the molecular ion (m/z 294) and a key fragment ion (e.g., m/z

86) for ketoimipramine, along with corresponding ions for the internal standard.

Quantification:

Construct a calibration curve by analyzing standards of known concentrations.

Determine the concentration of ketoimipramine in the unknown samples by comparing the

peak area ratio of the analyte to the internal standard against the calibration curve.

Mechanism of Action and Signaling Pathways
As a tricyclic antidepressant, ketoimipramine is presumed to exert its therapeutic effects

primarily by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and

norepinephrine (NE) from the synaptic cleft.[3] This action increases the concentration of these

neurotransmitters in the synapse, enhancing neurotransmission.

The generalized signaling pathway for a TCA like ketoimipramine is illustrated below.
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Caption: Mechanism of action for TCAs like ketoimipramine.

While ketoimipramine is expected to be a potent inhibitor of both SERT and NET, the precise

binding affinities and selectivity profile are not documented in the available literature. TCAs are

also known to interact with other receptors, including muscarinic, histaminic, and adrenergic

receptors, which contributes to their side effect profile.[3] It is reasonable to assume that

ketoimipramine would share some of these off-target activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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